N,N-dibutyl-2-chloroisonicotinamide
Description
N,N-Dibutyl-2-chloroisonicotinamide is a substituted isonicotinamide derivative characterized by a chlorine atom at the 2-position of the pyridine ring and two butyl groups attached to the nitrogen atom of the amide moiety. Its molecular formula is C₁₄H₁₉ClN₂O, with a molar mass of 278.77 g/mol.
The presence of the chloro substituent enhances electrophilic reactivity, while the bulky dibutyl groups may influence solubility, bioavailability, and steric interactions in synthetic pathways.
Properties
Molecular Formula |
C14H21ClN2O |
|---|---|
Molecular Weight |
268.785 |
IUPAC Name |
N,N-dibutyl-2-chloropyridine-4-carboxamide |
InChI |
InChI=1S/C14H21ClN2O/c1-3-5-9-17(10-6-4-2)14(18)12-7-8-16-13(15)11-12/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
STMUQRJYAHDFEP-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N,N-dibutyl-2-chloroisonicotinamide, its structural and functional analogs are analyzed below.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Analysis
Core Structure :
- This compound shares the pyridine-4-carboxamide backbone with 2-chloro-N-methoxy-N,6-dimethylisonicotinamide . Both feature a chlorine atom at the 2-position, but the latter has additional methyl and methoxy groups, reducing steric bulk compared to the dibutyl substituents.
- In contrast, 3-chloro-N-phenyl-phthalimide contains a phthalimide core (isoindole-1,3-dione), which is structurally distinct but shares halogenated and N-substituted motifs.
N-Phenyl (in phthalimide derivative): The phenyl group in 3-chloro-N-phenyl-phthalimide contributes to π-π stacking interactions, critical in polymer synthesis .
Reactivity and Applications: The phthalimide derivative is explicitly used as a monomer for polyimides, a class of high-performance polymers .
Physicochemical Properties
- Lipophilicity : The dibutyl groups in this compound predict higher logP values compared to the dimethyl-methoxy analog, suggesting greater hydrophobicity.
- Thermal Stability : Phthalimide derivatives exhibit high thermal stability (>300°C), making them suitable for polymers . Similar data for isonicotinamide derivatives are unavailable.
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